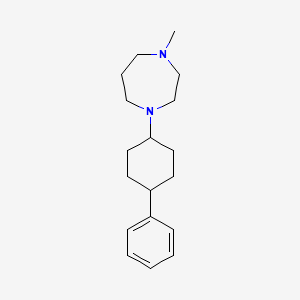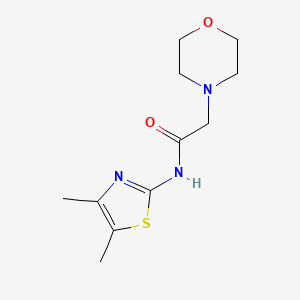![molecular formula C19H22N2O B5780870 2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole, also known as TBPM-BIM, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole is not yet fully understood. However, studies have shown that this compound may exert its therapeutic effects by inhibiting certain enzymes or proteins involved in disease progression. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It can also inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. Additionally, this compound has been found to improve glucose metabolism and reduce insulin resistance in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole in lab experiments is its high potency and selectivity. This compound exhibits a high level of activity at low concentrations, which makes it an ideal candidate for drug development. However, one of the limitations of using this compound in lab experiments is its poor solubility in water. This can make it difficult to administer the compound in vivo and can also affect its bioavailability.
Zukünftige Richtungen
There are various future directions for the research on 2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole. One of the directions is to further investigate its mechanism of action and identify its molecular targets. This can help in the development of more potent and selective therapeutic agents. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its safety and efficacy. Additionally, the potential use of this compound as a diagnostic tool for certain diseases can also be explored.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound can be synthesized using different methods and has been found to exhibit potential anti-inflammatory, anti-tumor, and anti-viral activities. Although its mechanism of action is not yet fully understood, studies have shown that it may exert its therapeutic effects by inhibiting certain enzymes or proteins involved in disease progression. Further research is needed to explore the potential of this compound as a therapeutic agent and diagnostic tool for various diseases.
Synthesemethoden
2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole can be synthesized using different methods. One of the most common methods is the condensation reaction between 2-tert-butylphenol and 1-methyl-1H-benzimidazole in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is obtained after purification using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole has various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potential anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-[(2-tert-butylphenoxy)methyl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)14-9-5-8-12-17(14)22-13-18-20-15-10-6-7-11-16(15)21(18)4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTZYESORARIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)



![N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)
![8-amino-4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B5780869.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![3-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B5780885.png)
![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5780888.png)
![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5780891.png)

